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Compound of Interest

Compound Name: 1-Ethyl-3-iodo-1H-pyrazole

Cat. No.: B598008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-3-iodo-1H-pyrazole, a

heterocyclic building block with significant potential in medicinal chemistry and materials

science. Due to the limited availability of direct experimental data for this specific compound in

the reviewed literature, this guide presents a proposed synthetic pathway, data from closely

related analogs, and an overview of the potential applications based on the established

reactivity and biological activity of the iodo-pyrazole scaffold.

Compound Identification
A specific CAS number for 1-Ethyl-3-iodo-1H-pyrazole was not found in a comprehensive

search of the available literature. However, the CAS numbers for the key precursor, 3-iodo-1H-

pyrazole, and a selection of related N-substituted iodo-pyrazoles are provided in the table

below for reference.
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Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Notes

3-Iodo-1H-

pyrazole
4522-35-4 C₃H₃IN₂ 193.97

Key precursor[1]

[2]

4-Chloro-1-ethyl-

3-iodo-1H-

pyrazole

1520231-06-4 C₅H₆ClIN₂ 256.47

A structurally

related

compound[3]

1-Ethyl-4-iodo-

1H-pyrazol-3-

amine

1354705-55-7 C₅H₈IN₃ 237.04

An N-ethyl iodo-

pyrazole

derivative[4]

Ethyl 3-iodo-1H-

pyrazole-4-

carboxylate

827316-43-8 C₆H₇IN₂O₂ 266.04

A substituted 3-

iodo-1H-

pyrazole[5]

Ethyl 4-iodo-1H-

pyrazole-3-

carboxylate

179692-08-1 C₆H₇IN₂O₂ 266.038

A substituted 4-

iodo-1H-

pyrazole[6]

1-(1-

Ethoxyethyl)-3-

iodo-1H-pyrazole

Not Available C₇H₁₁IN₂O 266.08
N-protected

intermediate[7]

Proposed Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
The synthesis of 1-Ethyl-3-iodo-1H-pyrazole can be logically achieved through the N-

alkylation of 3-iodo-1H-pyrazole. The direct alkylation of N-unsubstituted pyrazoles can

sometimes lead to a mixture of regioisomers (N1 and N2 substitution). However, methods for

regioselective alkylation are known. Below is a proposed experimental protocol based on

standard organic synthesis techniques.

Experimental Protocol: N-Ethylation of 3-Iodo-1H-
pyrazole
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Objective: To synthesize 1-Ethyl-3-iodo-1H-pyrazole via the alkylation of 3-iodo-1H-pyrazole

with an ethylating agent.

Reagents and Materials:

3-Iodo-1H-pyrazole

Ethyl iodide (or diethyl sulfate)

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of 3-iodo-1H-pyrazole in anhydrous DMF, add a suitable base such as sodium

hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or

argon).

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford 1-Ethyl-3-iodo-1H-pyrazole.

Synthetic Workflow Diagram
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Proposed Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
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Caption: Proposed synthetic workflow for 1-Ethyl-3-iodo-1H-pyrazole.

Physicochemical and Analytical Data of a Related
Compound
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While specific data for 1-Ethyl-3-iodo-1H-pyrazole is not readily available, the following table

summarizes the reported data for the closely related N-protected analog, 1-(1-ethoxyethyl)-3-

iodo-1H-pyrazole.[7] This data can serve as a useful reference for researchers.

Property Value

Appearance Slightly yellow oil

Boiling Point 72 °C at 1.8 mbar

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)

1.03 (t, J=7.0 Hz, 3H), 1.56 (d, J=6.0 Hz, 3H),

3.17 (tt, J=9.6, 5.4 Hz, 1H), 3.36-3.45 (m, 1H),

5.54 (q, J=6.0 Hz, 1H), 6.53 (d, J=2.4 Hz, 1H),

7.84 (d, J=2.4 Hz, 1H)

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1

Mass Spec (m/z) 140, 125, 96, 73, 45

Reactivity and Potential Applications in Drug
Discovery
Iodo-pyrazole derivatives are valuable intermediates in organic synthesis, primarily due to the

reactivity of the carbon-iodine bond in cross-coupling reactions.

Key Reactions
Sonogashira Cross-Coupling: The iodine atom at the 3-position is susceptible to palladium-

catalyzed cross-coupling reactions with terminal alkynes to form new carbon-carbon bonds.

[7]

Suzuki-Miyaura Coupling: This methodology allows for the formation of carbon-carbon bonds

by reacting the iodo-pyrazole with boronic acids or esters.

Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen

bond, enabling the introduction of various amine functionalities.
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Grignard Reagent Formation: Although some 3-iodo-pyrazoles show limited reactivity with

Grignard reagents, derivatization is possible under specific conditions.[7]

Role in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore present in numerous biologically

active compounds.[8][9] Substituted pyrazoles are known to exhibit a wide range of

pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer

properties.[8][9][10] The introduction of an iodine atom provides a handle for further molecular

diversification, making 1-Ethyl-3-iodo-1H-pyrazole a potentially valuable building block for the

synthesis of novel therapeutic agents. For instance, related aminopyrazoles are used in the

construction of pyrazolo[3,4-b]pyridines, which can act as kinase inhibitors.[4]

Signaling Pathway Modulation
While no specific signaling pathways have been directly associated with 1-Ethyl-3-iodo-1H-
pyrazole, its derivatives, synthesized via the reactions mentioned above, could potentially

target a variety of biological pathways implicated in disease. The ability to readily introduce

diverse substituents allows for the systematic exploration of structure-activity relationships

(SAR) to optimize binding to specific biological targets such as kinases, GPCRs, or other

enzymes.
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Role of 1-Ethyl-3-iodo-1H-pyrazole in Drug Discovery
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Caption: General workflow for utilizing 1-Ethyl-3-iodo-1H-pyrazole in drug discovery.

Conclusion
1-Ethyl-3-iodo-1H-pyrazole is a promising, yet not extensively characterized, building block

for chemical synthesis. Its proposed synthesis is straightforward, and its reactivity, by analogy

to other iodo-pyrazoles, allows for a wide range of derivatizations. This makes it a valuable tool
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for medicinal chemists and materials scientists in the development of novel compounds with

tailored properties. Further research is warranted to fully elucidate the physicochemical

properties, reactivity, and biological activity of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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